(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol
Overview
Description
(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral organic compound with significant importance in synthetic organic chemistry. It is characterized by its unique structure, which includes an acetoxy group and a hydroxyl group on a cyclopentene ring. This compound is often used as an intermediate in the synthesis of various complex molecules due to its reactivity and stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol typically involves the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene. The process begins with the acetylation of cis-4-acetoxy-1-hydroxycyclopent-2-ene using acetic anhydride and imidazole in methylene chloride . The resulting cis-3,5-diacetoxycyclopentene is then subjected to enzymatic hydrolysis using electric eel acetyl cholinesterase in a sodium dihydrogen phosphate buffer to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve the acetylation and subsequent hydrolysis reactions, with careful control of temperature, pH, and reaction time to ensure high enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the acetoxy group results in the formation of a primary alcohol.
Scientific Research Applications
(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxyl groups play crucial roles in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic catalysis. The stereochemistry of the molecule also influences its binding affinity and specificity towards target proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate: This compound is structurally similar but lacks the acetoxy group.
(1R,4S)-(-)-Camphorquinone: Another related compound with a different functional group arrangement.
(4S)-(-)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one: A derivative with a tert-butyldimethylsiloxy group instead of the acetoxy group.
Uniqueness
(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[(1S,4R)-4-hydroxycyclopent-2-en-1-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYOKVVRXZCFD-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431801 | |
Record name | (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60410-18-6, 60176-77-4 | |
Record name | 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60410-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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